molecular formula C19H30N4O4S B7851345 2-[(7-decyl-1,3-dimethyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate

2-[(7-decyl-1,3-dimethyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate

Cat. No.: B7851345
M. Wt: 410.5 g/mol
InChI Key: VTMGWIGRYYAKHT-UHFFFAOYSA-N
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Description

The compound with the identifier “2-[(7-decyl-1,3-dimethyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate” is a small molecule known for its ability to bind to other small molecules. It is predicted to be located in the extracellular region and is a protein-coding compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation methods for 2-[(7-decyl-1,3-dimethyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate are not explicitly detailed in the available literature. general synthetic routes for small molecules typically involve multiple steps, including the selection of appropriate starting materials, reagents, and reaction conditions. These steps often include:

    Selection of starting materials: Choosing the appropriate organic compounds that will serve as the building blocks.

    Reaction conditions: Utilizing specific temperatures, solvents, and catalysts to facilitate the desired chemical reactions.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to isolate the pure compound.

Industrial Production Methods

Industrial production methods for small molecules like this compound often involve large-scale synthesis using automated equipment and stringent quality control measures. These methods ensure the consistent production of high-purity compounds suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-[(7-decyl-1,3-dimethyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound may react with oxidizing agents to form oxidized products.

    Reduction: It can be reduced using reducing agents to yield reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reducing agents: Typical reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.

    Substitution reagents: These may include halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-[(7-decyl-1,3-dimethyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(7-decyl-1,3-dimethyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate involves its ability to bind to small molecules and proteins. This binding activity is facilitated by specific molecular targets and pathways, which include:

    Molecular targets: The compound interacts with proteins and other small molecules in the extracellular region.

    Pathways involved: The binding activity of this compound can influence various biological pathways, including signaling cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[(7-decyl-1,3-dimethyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate include other small molecules with binding activities, such as:

Uniqueness

This compound is unique due to its specific binding activity and extracellular localization. This distinguishes it from other small molecules that may have different binding affinities or intracellular targets.

Properties

IUPAC Name

2-[(7-decyl-1,3-dimethyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O4S/c1-4-5-6-7-8-9-10-11-12-23-15-16(20-18(23)28-13-14(24)25)21(2)19(27)22(3)17(15)26/h4-13H2,1-3H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMGWIGRYYAKHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC[N+]1=C(NC2=C1C(=O)N(C(=O)N2C)C)SCC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC[N+]1=C(NC2=C1C(=O)N(C(=O)N2C)C)SCC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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